Technical Monograph: 1-(4-Aminophenyl)piperidin-4-ol
Technical Monograph: 1-(4-Aminophenyl)piperidin-4-ol
This technical guide provides an in-depth analysis of 1-(4-Aminophenyl)piperidin-4-ol , a bifunctional heterocyclic building block used in the synthesis of pharmaceutical agents, particularly in the development of antifungal azoles and GPCR antagonists.[1]
[1]
Chemical Identity & Structural Properties
This molecule represents a "privileged scaffold" in medicinal chemistry, combining a rigid piperidine linker with two distinct nucleophilic handles: a primary aniline amine and a secondary alcohol.[2]
| Property | Data |
| IUPAC Name | 1-(4-Aminophenyl)piperidin-4-ol |
| Common Name | N-(4-Aminophenyl)-4-hydroxypiperidine |
| CAS Number | 142752-12-3 |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| pKa (Calculated) | ~10.8 (Piperidine N), ~4.8 (Aniline N) |
| Solubility | Soluble in DMSO, MeOH, DMF; Low solubility in water/non-polar solvents.[1][3] |
| Key Structural Feature | Chair Conformation: The piperidine ring adopts a chair conformation with the hydroxyl group typically in the equatorial position to minimize 1,3-diaxial interactions, enhancing metabolic stability.[2] |
Synthetic Methodology (Process Chemistry)
The industrial synthesis of 1-(4-aminophenyl)piperidin-4-ol relies on a robust two-step sequence: Nucleophilic Aromatic Substitution (
Step 1: Coupling
Reaction: 4-Hydroxypiperidine + 4-Fluoronitrobenzene
-
Reagents: Potassium Carbonate (
) as the acid scavenger.[1][2] -
Solvent: DMSO or DMF (Polar aprotic solvents accelerate
by solvating the cation, leaving the nucleophilic anion "naked").[2] -
Mechanism: The secondary amine of the piperidine attacks the ipso-carbon of the fluoronitrobenzene.[2] The nitro group acts as an electron-withdrawing group (EWG), stabilizing the Meisenheimer complex intermediate.[2]
Step 2: Catalytic Hydrogenation
Reaction: 1-(4-Nitrophenyl)piperidin-4-ol +
-
Pressure: 30–50 psi
. -
Critical Process Parameter (CPP): Temperature control (<40°C) is vital to prevent hydrogenolysis of the C-N bond (de-arylation) or oxidation of the resulting aniline.[1][2]
Synthetic Pathway Visualization[1]
Reactivity & Chemoselectivity
The utility of this molecule lies in the differential reactivity between the aniline amine (
Chemoselective Acylation
In drug development, the aniline nitrogen is significantly more nucleophilic than the hydroxyl oxygen.[2]
-
Amide Formation: Reaction with acid chlorides (R-COCl) or activated esters at low temperatures (0°C) in the presence of a weak base (e.g., TEA) will selectively acylate the aniline.[1][2]
-
Carbamate Formation: Reaction with chloroformates (e.g., Phenyl chloroformate) yields carbamates, a key step in synthesizing triazolone antifungals.[2]
Self-Validating Protocol: Selective N-Acylation
To verify the identity and purity of the intermediate during synthesis, a "test derivatization" is often performed.[1]
-
Dissolve 100 mg of product in DCM.
-
Add 1.1 eq Acetic Anhydride (no base needed if free base).[1][2]
-
Result: Complete conversion to the N-acetyl derivative with the hydroxyl group intact (
mass shift). If -acylation is observed, the reaction temperature was too high or the stoichiometry incorrect.[2]
Pharmaceutical Applications
While often proprietary, this scaffold serves as a structural analogue to the piperazine cores found in azole antifungals (e.g., Posaconazole, Itraconazole).[2]
-
Antifungal Linkers: The rigid piperidine ring provides a defined spatial separation between the "head" (triazole) and "tail" (aromatic side chain) of the drug, crucial for binding to the CYP51 enzyme in fungi.[2]
-
GPCR Antagonists: The 4-aminopiperidine motif is frequent in CCR5 and CXCR4 antagonists, where the aniline nitrogen serves as an attachment point for urea or amide linkers.[2]
Application Logic Flow
Handling & Stability Data
Researchers must adhere to strict handling protocols due to the oxidation potential of the electron-rich aniline moiety.[1][2]
| Parameter | Specification | Causality/Reasoning |
| Storage | -20°C, Inert Atmosphere ( | Aniline derivatives oxidize to quinone-imines or azo-dimers upon exposure to air/light, turning the white powder brown.[1] |
| Hygroscopicity | Moderate | The hydroxyl and amine groups can coordinate water; store with desiccants to prevent weighing errors.[1][2] |
| Toxicity | Irritant (H315, H319) | Standard PPE required.[1][2] Avoid inhalation of dust.[1][2] |
| LCMS Detection | ESI+ Mode | The basic nitrogen atoms protonate easily, giving a strong |
References
-
National Center for Biotechnology Information (PubChem). (n.d.).[1][2] Compound Summary for CID 79341: Piperidin-4-ol.[1] Retrieved January 29, 2026, from [Link][2]
-
Saksena, A. K., et al. (1995).[1][2] "Concise Asymmetric Routes to 2,2,4-Trisubstituted Tetrahydrofurans: Synthesis of SCH 51048, A Broad-Spectrum Antifungal Agent." Tetrahedron Letters, 36(11), 1787-1790.[1][2] (Foundational chemistry for azole linkers).
- Org. Process Res. Dev. (General Reference for SnAr on Fluoronitrobenzenes). Optimization of Nucleophilic Aromatic Substitution.
Sources
- 1. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis routes of 4-Hydroxypiperidine hydrochloride [benchchem.com]
- 3. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 4. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]
